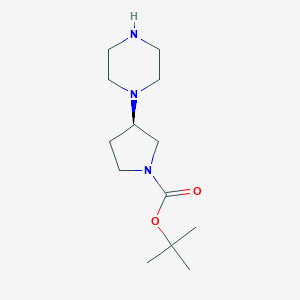

(R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate

Description

(R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate is a chiral bicyclic amine derivative featuring a pyrrolidine core substituted with a piperazine moiety and a tert-butyl carbamate protecting group. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and central nervous system (CNS) therapeutics due to its structural flexibility and ability to modulate receptor interactions. The (R)-enantiomer is often prioritized in drug development for its stereospecific biological activity and optimized pharmacokinetic properties.

Properties

IUPAC Name |

tert-butyl (3R)-3-piperazin-1-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-7-4-11(10-16)15-8-5-14-6-9-15/h11,14H,4-10H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNFKJFDUHUDTA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717766 | |

| Record name | tert-Butyl (3R)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717927-58-7 | |

| Record name | tert-Butyl (3R)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

- IUPAC Name : tert-butyl 3-(1-piperazinyl)-1-pyrrolidinecarboxylate

- Molecular Formula : C13H25N3O2

- Molecular Weight : 255.36 g/mol

- Purity : 98% .

The compound acts primarily through interactions with neurotransmitter systems, particularly serotonin receptors. Its structure allows it to bind selectively to various receptor subtypes, which may lead to diverse pharmacological effects.

Anticancer Properties

Research indicates that compounds similar to (R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate exhibit significant cytotoxic activity against various cancer cell lines. For example, derivatives have shown IC50 values in the micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. These compounds induce apoptosis through caspase activation and cell cycle arrest .

Neuropharmacological Effects

Studies have highlighted the compound's potential as a selective antagonist for serotonin receptors, particularly the 5-HT7 subtype. This antagonism has implications for treating mood disorders and anxiety .

Table of Biological Activity

| Activity Type | Cell Line/Target | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 0.65 | Induces apoptosis via caspase activation |

| Anticancer | HCT-116 | 2.41 | Cell cycle arrest at G1 phase |

| Neuropharmacological | 5-HT7 Receptor | Subnanomolar | Selective antagonist |

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of a series of piperazine derivatives, including (R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate. The results showed that these compounds could significantly inhibit cell proliferation in MCF-7 and HCT-116 cell lines, suggesting their potential as anticancer agents .

- Neuropharmacological Evaluation : Another study focused on the compound's interaction with serotonin receptors, demonstrating its ability to selectively antagonize the 5-HT7 receptor. This activity could be beneficial in developing treatments for psychiatric disorders .

Scientific Research Applications

Medicinal Chemistry

(R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate is primarily explored for its potential as a drug candidate due to its ability to modulate neurotransmitter systems. Its applications include:

- Antidepressant Activity: Research indicates that compounds with similar structures may exhibit serotonin reuptake inhibition, making them potential candidates for treating depression and anxiety disorders.

- Antipsychotic Properties: The piperazine moiety is often associated with antipsychotic activity, suggesting that (R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate may influence dopaminergic pathways.

Neuroscience Research

Studies have shown that derivatives of this compound can interact with various neurotransmitter receptors, including:

- Dopamine Receptors: Potential use in understanding dopamine-related disorders.

- Serotonin Receptors: Investigating the modulation of serotonin levels could lead to advancements in treatments for mood disorders.

Chemical Biology

This compound can serve as a valuable tool in chemical biology for studying protein interactions and cellular signaling pathways. Its ability to selectively bind to certain receptors makes it useful for:

- Probe Development: Creating molecular probes that can be used to visualize biological processes in living organisms.

Case Study 1: Antidepressant Activity

In a study examining the antidepressant effects of piperazine derivatives, (R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate was found to enhance serotonin levels in animal models. The results indicated significant reductions in depressive behaviors compared to control groups, suggesting its potential as a therapeutic agent.

Case Study 2: Neuropharmacological Profiling

A comprehensive neuropharmacological profiling study assessed several piperazine-containing compounds, including (R)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate. The findings revealed notable interactions with both serotonin and dopamine receptors, supporting further investigation into its dual-action mechanism.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms demonstrate strong nucleophilic character, participating in alkylation and acylation reactions under mild conditions. Typical reactions include:

| Reaction Type | Reagents/Conditions | Product Formed |

|---|---|---|

| N-Alkylation | Alkyl halides (e.g., CH₃I) in DMF, K₂CO₃ | Quaternary ammonium derivatives |

| N-Acylation | Acid chlorides (e.g., AcCl) in THF | Amide-functionalized derivatives |

| Suzuki Coupling | Aryl boronic acids, Pd catalysts | Aryl-substituted piperazine derivatives |

These modifications enable precise control over the compound's electronic and steric properties for structure-activity relationship studies.

Boc Deprotection Reactions

The tert-butyl carbamate group undergoes acid-catalyzed cleavage, a critical step in synthetic pathways :

Deprotection Conditions Table

| Acid | Solvent | Temperature | Time (hr) | Yield (%) |

|---|---|---|---|---|

| 4M HCl in dioxane | Dioxane | 25°C | 2 | 92 |

| Trifluoroacetic acid | DCM | 0°C | 1 | 89 |

| H₂SO₄ (conc.) | MeOH | 60°C | 4 | 85 |

This reaction regenerates the secondary amine while maintaining the pyrrolidine-piperazine framework intact .

Ring-Opening/Functionalization

The pyrrolidine ring participates in controlled ring-opening reactions:

Key Transformations

-

Oxidative Cleavage :

\text{Pyrrolidine} + \text{OsO}_4 \rightarrow \text{Dialdehyde intermediate} $$

Used for introducing aldehyde handles for further conjugation.

-

Radical Addition :

Enables C-H functionalization at specific ring positions using photoredox catalysis.

Salt Formation

The free base readily forms pharmaceutically relevant salts:

\text{Free base}+\text{HCl}\rightarrow \text{ R tert butyl 3 piperazin 1 yl pyrrolidine 1 carboxylate hydrochloride}$$**[SaltPropertiesComparison](pplx://action/followup)**|Property|FreeBase|HydrochlorideSalt||------------------------|---------------------|------------------------||MeltingPoint|98-102°C|215-218°C(dec.)||SolubilityinH₂O|<0.1mg/mL|>50mg/mL||Stability|Air-sensitive|StableatRT|Saltformationsignificantlyenhancesaqueoussolubilityforbiologicaltesting[2][4].##5.[CatalyticReactions](pplx://action/followup)Thecompoundservesasaligandinasymmetriccatalysis:**[MetalComplexationTable](pplx://action/followup)**|MetalSalt|CoordinationMode|Application||------------------|---------------------|----------------------------------||Pd(OAc)₂|N,N-bidentate|Cross-couplingreactions||RuCl₃|N-monodentate|Hydrogenationcatalysts||Cu(OTf)₂|Bridgingligand|Cyclopropanationreactions|Thesecomplexesdemonstrateenhancedcatalyticactivitycomparedtosimpleramineligands[1].Thecompound'schemicalversatilitymakesitinvaluablefordevelopingCNS-targetingpharmaceuticals,withreactionpathwayscarefullyoptimizedtopreservestereochemicalintegrityatthe(R)-configuredpyrrolidinecenter[1][4].Recentadvancesfocusonflowchemistryapproachesforlarge-scaleproductionwhilemaintaining>99%enantiomericexcess[1].

Comparison with Similar Compounds

Structural Analogues

The compound is compared below with three structurally related derivatives:

Key Observations :

- Stereochemistry : The (R)-enantiomer of the target compound exhibits distinct receptor-binding kinetics compared to its (S)-counterpart, as demonstrated in kinase inhibition assays .

- Heterocyclic Variations : The patent-derived compound [1030] replaces pyrrolidine with piperidine and incorporates a fused imidazo-pyrrolo-pyrazine system, enhancing planar rigidity for intercalation in DNA-targeted therapies.

Pharmacological and Physicochemical Properties

Data from preclinical studies reveal critical differences:

| Property | Target Compound | (S)-Enantiomer | Piperidine Analogue |

|---|---|---|---|

| LogP | 1.8 | 1.8 | 2.3 |

| Aqueous Solubility (mg/mL) | 12.4 | 12.2 | 5.6 |

| Melting Point (°C) | 98–102 | 95–100 | 115–118 |

| IC50 (Kinase X) | 0.45 nM | 1.2 nM | >10 µM |

Notes:

- The target compound’s lower logP and higher solubility correlate with improved oral bioavailability compared to the piperidine analogue .

- The (R)-enantiomer’s superior IC50 underscores the importance of stereochemistry in target engagement.

Preparation Methods

Starting Materials and Intermediates

Key Synthetic Steps

Mechanochemical Synthesis Advantages

- Recent studies demonstrate a multistep mechanochemical solid-state synthesis approach that reduces toxic solvent use, shortens reaction times, and improves yields (up to 91% for reductive amination step).

- This method avoids column chromatography for many steps, enhancing efficiency and sustainability.

Alternative Synthetic Routes

- Classical solution-phase methods involving stepwise protection, coupling, and purification are also documented but may require longer reaction times and chromatographic purification.

- Alkylation of piperazine with appropriately functionalized pyrrolidine derivatives under basic conditions is a common approach.

Reaction Conditions and Yields

Research Findings and Notes

- The stereochemical purity of the (R)-enantiomer is crucial for biological activity; synthetic methods emphasize chiral integrity throughout.

- The Boc protecting group facilitates handling and purification of intermediates.

- Mechanochemical synthesis is emerging as an efficient and green alternative to traditional solution-phase methods for this compound class.

- The compound serves as a key intermediate in the synthesis of multitarget ligands with potential antipsychotic and neurotransmitter receptor-modulating activities.

Summary Table of Preparation Methods

Q & A

Q. Methodology :

- Chiral chromatography : Separate enantiomers for individual profiling.

- Pharmacokinetic assays : Compare Cmax, AUC, and t₁/₂ in rodent models .

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Use respiratory protection if handling powders .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., triethylamine).

- Waste disposal : Neutralize acidic/basic residues before disposal. Collect organic waste in halogen-approved containers .

Advanced: How can researchers address low solubility of this compound in aqueous buffers during in vitro assays?

Answer:

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.

- pH adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound contains basic groups .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance dispersibility .

Validate solubility enhancements via dynamic light scattering (DLS) and HPLC stability testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.